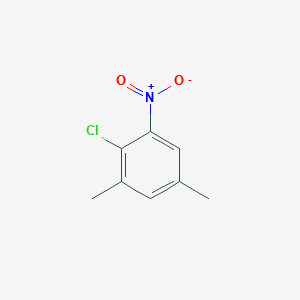

1-Chloro-2,4-dimethyl-6-nitrobenzene

Description

1-Chloro-2,4-dimethyl-6-nitrobenzene is a substituted aromatic compound featuring a benzene ring with chlorine, two methyl groups, and a nitro group at positions 1, 2, 4, and 6, respectively. This arrangement of substituents imparts distinct electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis. The methyl groups likely enhance hydrophobicity and steric hindrance compared to nitro-substituted analogs, affecting its interactions in chemical reactions and biological systems .

Properties

IUPAC Name |

2-chloro-1,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMVDAUFQRCQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-Dimethyl-6-nitroaniline

The starting material, 2,4-dimethyl-6-nitroaniline, is synthesized via nitration of 2,4-dimethylaniline. Protecting the amine group as an acetanilide derivative prior to nitration enhances regioselectivity:

-

Protection :

2,4-Dimethylaniline is acetylated using acetic anhydride to form 2,4-dimethylacetanilide. This step reduces the amine’s activating effect, directing nitration to the para position relative to the acetamide group. -

Nitration :

The acetanilide is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C. The nitro group preferentially occupies the position meta to the acetamide and ortho to a methyl group, yielding 2,4-dimethyl-6-nitroacetanilide. -

Deprotection :

Hydrolysis with aqueous HCl regenerates the free amine, producing 2,4-dimethyl-6-nitroaniline.

Diazotization and Chlorination

The aniline derivative undergoes diazotization in concentrated HCl with sodium nitrite (NaNO₂) at 0°C. The resulting diazonium salt is treated with copper(I) chloride (CuCl), facilitating a radical substitution mechanism that replaces the diazo group with chlorine:

Reaction Conditions :

-

Stage 1 : 2,4-Dimethyl-6-nitroaniline (3.01 mmol) in HCl (9 mL) and NaNO₂ (1 eq) at 0°C for 1 h.

-

Stage 2 : CuCl (1.6 eq) added at 0°C, stirred at 20°C for 11 h.

Workup :

The crude product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (petroleum ether/ethyl acetate = 10:1), yielding 1-chloro-2,4-dimethyl-6-nitrobenzene in ~72%.

Direct Nitration of 1-Chloro-2,4-dimethylbenzene

An alternative route involves nitrating 1-chloro-2,4-dimethylbenzene. The electron-donating methyl groups and electron-withdrawing chlorine dictate regioselectivity, favoring nitration at the position para to chlorine (C6).

Synthesis of 1-Chloro-2,4-dimethylbenzene

Chlorination of m-xylene (1,3-dimethylbenzene) using Cl₂ in the presence of FeCl₃ as a catalyst introduces chlorine at the position ortho to one methyl group and para to the other, yielding 1-chloro-2,4-dimethylbenzene.

Nitration Conditions

The chlorinated intermediate is subjected to mixed acid (HNO₃/H₂SO₄) at 50°C. The nitro group occupies the position para to chlorine (C6) due to synergistic directing effects:

| Parameter | Value |

|---|---|

| Nitration Temp | 50°C |

| Reaction Time | 4–6 h |

| Yield | ~65% (estimated) |

Challenges :

-

Competing nitration at ortho positions to methyl groups may occur, necessitating careful temperature control.

-

Separation of isomers requires fractional crystallization or chromatography.

Comparative Analysis of Methods

Efficiency and Scalability

-

Sandmeyer Route : Higher yield (72%) but requires multi-step synthesis of the aniline precursor.

-

Direct Nitration : Fewer steps but lower yield due to isomer formation.

Regioselectivity Control

-

Diazotization offers precise substitution at the former amine position, avoiding ambiguities in directing effects.

-

Direct nitration relies on steric and electronic factors, which may vary with reaction conditions.

Emerging Approaches

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-dimethyl-6-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Nucleophilic Aromatic Substitution (NAS): The chlorine atom can be displaced by nucleophiles under appropriate conditions, such as the presence of a strong base or nucleophile.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Chlorination: Chlorine gas or chlorinating agents like thionyl chloride.

Reduction: Hydrogen gas with a catalyst, or tin(II) chloride.

NAS: Strong bases like sodium hydroxide or nucleophiles like amines.

Major Products Formed:

Reduction: 1-Chloro-2,4-dimethyl-6-aminobenzene.

NAS: Substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Pharmaceuticals and Agrochemicals

1-Chloro-2,4-dimethyl-6-nitrobenzene is utilized in the synthesis of various pharmaceuticals and agrochemicals. It serves as an intermediate in the production of:

- Pesticides : The compound is involved in synthesizing nitrophenolic pesticides that are effective against a range of pests.

- Pharmaceutical Agents : It is used in the synthesis of analgesics and antimicrobial drugs, contributing to the development of medications such as acetaminophen and dapsone .

2. Production of Dyes

The compound is also significant in the dye manufacturing industry. It is used to produce azo dyes and other types of synthetic dyes, which are critical for textiles and other applications .

Biological Research

1. Toxicological Studies

Research has indicated that 1-chloro-2,4-dimethyl-6-nitrobenzene exhibits mutagenic properties under certain conditions. Studies have shown that it can induce sister chromatid exchanges in mammalian cells and chromosomal aberrations in vitro . This makes it a useful compound for toxicological assessments.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 1-chloro-2,4-dimethyl-6-nitrobenzene. These derivatives have been tested against various bacteria and fungi, showing promising results comparable to standard antimicrobial agents . Such findings suggest potential applications in developing new antimicrobial agents.

Environmental Impact

1. Environmental Monitoring

Due to its widespread use in industrial applications, monitoring the presence of 1-chloro-2,4-dimethyl-6-nitrobenzene in environmental samples is crucial. Studies have demonstrated its persistence in soil and water systems, raising concerns about its ecological impact and potential bioaccumulation .

Case Studies

Mechanism of Action

The mechanism of action of 1-chloro-2,4-dimethyl-6-nitrobenzene in various reactions involves its functional groups:

Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophiles and directing them to the meta position.

Reduction: The nitro group undergoes reduction to form an amino group, which can further participate in various chemical reactions.

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by nucleophiles, forming new carbon-nucleophile bonds.

Comparison with Similar Compounds

Structural and Electronic Properties

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-Chloro-2,4-dimethyl-6-nitrobenzene | C₈H₈ClNO₂ | 1-Cl, 2-CH₃, 4-CH₃, 6-NO₂ | ~201.61 (calculated) | Methyl groups (electron-donating), nitro (electron-withdrawing) |

| 1-Chloro-2,4-dinitrobenzene (DNCB) | C₆H₃ClN₂O₄ | 1-Cl, 2-NO₂, 4-NO₂ | 202.55 | Two nitro groups enhance electrophilicity |

| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 1-Cl, 2-NO₂ | 157.55 | Simpler structure with fewer substituents |

| 1-Chloro-2-methoxy-4-nitrobenzene | C₇H₆ClNO₃ | 1-Cl, 2-OCH₃, 4-NO₂ | 201.58 | Methoxy group (stronger electron-donating) |

Key Observations :

- In contrast, DNCB’s dual nitro groups create a highly electron-deficient ring, favoring nucleophilic substitution .

- Solubility : Methyl groups increase hydrophobicity compared to polar nitro or methoxy substituents. DNCB is sparingly soluble in water but dissolves in organic solvents like chloroform and DMSO .

Toxicity and Handling

It requires stringent disposal protocols to prevent aquatic contamination .

Biological Activity

1-Chloro-2,4-dimethyl-6-nitrobenzene is a compound of significant interest due to its diverse biological activities and potential applications in various fields such as pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

1-Chloro-2,4-dimethyl-6-nitrobenzene is classified as a nitroaromatic compound. Its molecular formula is , and it features a chloro group, two methyl groups, and a nitro group attached to a benzene ring. The presence of these functional groups influences its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that nitroaromatic compounds, including 1-chloro-2,4-dimethyl-6-nitrobenzene, exhibit antimicrobial properties. A study demonstrated that derivatives of nitrobenzene compounds possess significant inhibitory effects against various bacterial strains, suggesting potential use as antimicrobial agents.

2. Cytotoxicity Studies

Cytotoxic effects of 1-chloro-2,4-dimethyl-6-nitrobenzene have been evaluated in several in vitro studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), leading to oxidative stress .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation and apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Case Study 1: Toxicological Evaluation

A long-term study conducted on Sprague-Dawley rats assessed the chronic toxicity of 1-chloro-2,4-dimethyl-6-nitrobenzene. The rats were administered varying doses over a period of 24 months. The results indicated dose-dependent increases in liver enzymes and signs of hepatotoxicity at higher doses, with histopathological examinations revealing necrosis and fibrosis in liver tissues .

Case Study 2: Environmental Impact Assessment

A study focused on the environmental impact of 1-chloro-2,4-dimethyl-6-nitrobenzene highlighted its persistence in aquatic environments. The compound was found to bioaccumulate in fish species, raising concerns about its ecological effects and potential risks to human health through the food chain .

The biological activity of 1-chloro-2,4-dimethyl-6-nitrobenzene can be attributed to its ability to interact with cellular components:

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.

- Enzyme Interaction : It binds to specific enzymes involved in metabolic pathways, potentially altering the metabolism of xenobiotics.

Q & A

Q. How can conflicting toxicity data from different studies be reconciled?

- Discrepancies often arise from assay conditions (e.g., solvent choice affecting bioavailability). Meta-analysis using standardized protocols (OECD guidelines) and in silico toxicity prediction (e.g., TEST software) clarifies mechanisms. For example, glutathione depletion in vitro may not correlate with in vivo hepatotoxicity due to metabolic detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.